molecular formula C20H18O5 B5556638 4-methyl-2-oxo-2H-chromen-7-yl (2-ethylphenoxy)acetate

4-methyl-2-oxo-2H-chromen-7-yl (2-ethylphenoxy)acetate

Cat. No. B5556638
M. Wt: 338.4 g/mol
InChI Key: SRMJMKBNEONYAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves specific reactions and conditions. For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, a similar compound, is synthesized and characterized through NMR, IR, and mass spectral studies, and its structure is confirmed by X-ray diffraction studies (Jyothi et al., 2017). Another derivative, ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, is synthesized via Pechmann condensation reaction (Mahesha et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed by spectroscopic methods and crystallography. The compound crystallizes in specific space groups, showing various intermolecular interactions, as seen in the crystal structure studies of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate (Jyothi et al., 2017).

Scientific Research Applications

Synthesis and Characterization

  • The design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid involve reactions that yield various compounds, including those related to the 4-methyl-2-oxo-2H-chromen structure. These compounds are characterized using elemental analysis, IR, 1H-NMR, and 13C-NMR data, highlighting their structural properties and potential for further chemical modifications (Čačić et al., 2009).

Antimicrobial Activity

  • Novel thiazole substituted coumarins, synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, demonstrate significant antibacterial and antifungal activities. These studies underscore the potential of such compounds in developing new antimicrobial agents (Parameshwarappa et al., 2009).

Anti-inflammatory and Antioxidant Properties

  • A derivative from the red seaweed Gracilaria opuntia exhibits anti-inflammatory activity by inhibiting pro-inflammatory cyclooxygenase and lipoxygenase, alongside significant antioxidative properties. This highlights the potential therapeutic applications of 2H-chromen derivatives in inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Chemical Reactions and Catalysis

  • The ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives showcases the use of environmentally friendly catalysts in creating compounds with potential antimicrobial properties. This research also involves toxicity studies to ensure safety for potential applications (Tiwari et al., 2018).

Antioxidant Properties of Derivatives

  • Investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives emphasizes the chemical's potential in scavenging free radicals, indicating its use in combating oxidative stress (Stanchev et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were being used as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its specific physical and chemical properties, how it is handled and stored, and the specific context in which it is used .

Future Directions

Future research on this compound could potentially focus on exploring its potential uses in various fields, such as pharmaceuticals or materials science. Additionally, further studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-(2-ethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-14-6-4-5-7-17(14)23-12-20(22)24-15-8-9-16-13(2)10-19(21)25-18(16)11-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMJMKBNEONYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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